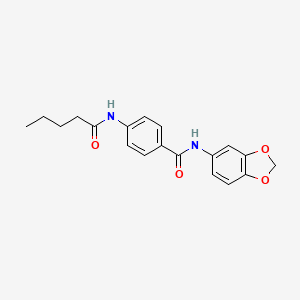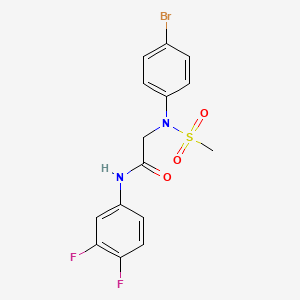![molecular formula C28H26N2O2 B4717606 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4717606.png)
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-1-naphthamide
Übersicht
Beschreibung
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-1-naphthamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of BAY 11-7082, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. BAY 11-7082 inhibits the phosphorylation of IκBα by IKK, thereby preventing its degradation and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, BAY 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In animal models of autoimmune disorders and inflammatory diseases, BAY 11-7082 has been shown to reduce inflammation, tissue damage, and disease severity. BAY 11-7082 has also been shown to have antioxidant properties and protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAY 11-7082 is its potency and specificity for inhibiting NF-κB activation. This allows for the selective inhibition of NF-κB-dependent pathways without affecting other signaling pathways. BAY 11-7082 is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one limitation of BAY 11-7082 is its potential cytotoxicity at high concentrations. It has been shown to induce cell death in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of BAY 11-7082. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disorders. Clinical trials are needed to evaluate its safety and efficacy in humans. Another direction is to explore its mechanism of action in more detail and identify its target proteins and pathways. This may lead to the discovery of new therapeutic targets and the development of more selective inhibitors. Additionally, the development of new synthetic methods and analogs of BAY 11-7082 may improve its potency, specificity, and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activation of NF-κB, which is a key player in the pathogenesis of these diseases. In cancer, NF-κB activation promotes cell survival, proliferation, and resistance to chemotherapy. Inhibition of NF-κB by BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and induce apoptosis. In autoimmune disorders and inflammatory diseases, NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines, which contribute to tissue damage and disease progression. Inhibition of NF-κB by BAY 11-7082 has been shown to reduce inflammation and tissue damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c1-28(2,3)21-16-14-20(15-17-21)26(31)29-22-10-7-11-23(18-22)30-27(32)25-13-6-9-19-8-4-5-12-24(19)25/h4-18H,1-3H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMNBXMTDLDIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4717523.png)

![N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4717532.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4717542.png)
![8,9-dimethyl-2-(4-pyridinyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717543.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine](/img/structure/B4717544.png)
![2-{4-allyl-5-[(2-chloro-6-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4717559.png)


![4,4,8-trimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4717576.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4717583.png)

![9-ethyl-8-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717600.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)